molecular formula C11H14INO2 B3184879 Isobutyl 2-amino-5-iodobenzoate CAS No. 1131605-42-9

Isobutyl 2-amino-5-iodobenzoate

Cat. No.: B3184879
CAS No.: 1131605-42-9
M. Wt: 319.14 g/mol
InChI Key: SKRPMRYFGQHYFO-UHFFFAOYSA-N
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Description

Isobutyl 2-amino-5-iodobenzoate is a benzoate ester derivative featuring an amino group at position 2, an iodine substituent at position 5, and an isobutyl ester group. Its molecular formula is C₁₁H₁₄INO₂, with a molecular weight of 335.15 g/mol (estimated based on analogs in ). The compound’s structure combines electronic effects from the iodine atom (electron-withdrawing) and the amino group (electron-donating), while the bulky isobutyl ester influences steric interactions. This structural profile makes it relevant in pharmaceutical and agrochemical research, particularly in modulating receptor binding and cytotoxicity .

Properties

CAS No.

1131605-42-9

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

2-methylpropyl 2-amino-5-iodobenzoate

InChI

InChI=1S/C11H14INO2/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3

InChI Key

SKRPMRYFGQHYFO-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=C(C=CC(=C1)I)N

Canonical SMILES

CC(C)COC(=O)C1=C(C=CC(=C1)I)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Isobutyl 2-amino-5-iodobenzoate has garnered attention for its role in drug development, particularly as a precursor for synthesizing bioactive compounds.

1.1. Urease Inhibition
Recent studies have highlighted its potential as a urease inhibitor, which is crucial in treating conditions like kidney stones and urinary tract infections. Compounds derived from similar structures have shown promising inhibition rates against jack bean urease, indicating that this compound could be developed into effective urease inhibitors through structural modifications .

1.2. Antimicrobial Activity
The compound's structure suggests it may possess antimicrobial properties, potentially useful in developing new antibiotics. The presence of iodine in the molecule may enhance its activity against various pathogens, making it a candidate for further investigation in antimicrobial drug design.

Agrochemical Applications

2.1. Herbicides and Pesticides
The chemical structure of this compound indicates potential use in agrochemicals, particularly as a herbicide or pesticide. Its ability to inhibit specific enzymes could be harnessed to develop selective herbicides that target weed species while being less harmful to crops.

2.2. Plant Growth Regulators
Research into similar compounds has suggested that derivatives of benzoic acids can act as plant growth regulators, promoting or inhibiting growth depending on their concentration and structure. This compound could be explored for such applications.

Synthesis and Chemical Intermediates

This compound can serve as an important intermediate in organic synthesis. Its iodinated structure allows for further reactions that can yield a variety of derivatives useful in multiple chemical processes.

3.1. Synthesis of Complex Molecules
The compound can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions or coupling reactions, expanding its utility in organic chemistry .

3.2. Development of Novel Materials
Due to its unique properties, this compound could contribute to the development of novel materials with specific functionalities, such as sensors or catalysts.

Case Study 1: Urease Inhibitors Derived from Iodinated Benzoates

A study focused on synthesizing a series of halo-substituted benzoates demonstrated that compounds structurally related to this compound exhibited significant urease inhibition with IC50 values indicating strong activity compared to standard inhibitors . This suggests that further exploration into this compound's derivatives could yield even more potent inhibitors.

Case Study 2: Agrochemical Development

Research into the synthesis of herbicides based on benzoic acid derivatives has shown promising results regarding selectivity and efficacy against target weeds while minimizing crop damage . this compound's structural features could be optimized for similar applications.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Ethyl 2-amino-5-iodobenzoate (CAS 268568-11-2): Ethyl ester variant with molecular weight 291.09 g/mol .
  • Methyl 2-amino-5-iodobenzoate (CAS 696-62-8): Methyl ester variant with molecular weight 277.09 g/mol .
  • Methyl 2-amino-4-methyl-5-iodobenzoate (CAS 1464091-62-0): Methyl ester with an additional methyl group at position 4 .
  • Methyl 2-amino-4-chloro-5-iodobenzoate (CAS 199850-56-1): Methyl ester with a chloro substituent at position 4 .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Isobutyl 2-amino-5-iodobenzoate C₁₁H₁₄INO₂ 335.15 Isobutyl (ester), NH₂ (2), I (5) Bulky ester enhances steric effects
Ethyl 2-amino-5-iodobenzoate C₉H₁₀INO₂ 291.09 Ethyl (ester), NH₂ (2), I (5) Smaller ester, higher solubility
Methyl 2-amino-5-iodobenzoate C₈H₈INO₂ 277.09 Methyl (ester), NH₂ (2), I (5) Compact structure, lower lipophilicity
Methyl 4-methyl-5-iodobenzoate C₉H₁₀INO₂ 291.09 Methyl (ester), NH₂ (2), I (5), CH₃ (4) Enhanced steric hindrance at position 4
Methyl 4-chloro-5-iodobenzoate C₈H₇ClINO₂ 311.51 Methyl (ester), NH₂ (2), I (5), Cl (4) Increased lipophilicity and electronic effects
PPARγ Modulation
  • This compound analogs (e.g., compound 13d in ) exhibit weak PPARγ partial agonist/antagonist activity (EC₅₀ ~15–20 nM). The isobutyl group contributes to moderate steric bulk, but tert-butyl analogs (e.g., 13e) show higher potency (EC₅₀ = 15 nM, Max activation = 16.7%), indicating that increased branching enhances receptor interaction .
  • Ethyl and methyl esters (e.g., compounds 13a, 13b) lack significant PPARγ activity due to smaller ester groups, underscoring the necessity of bulky substituents for receptor engagement .
Cytotoxicity and Growth Inhibition
  • The isobutyl group is critical for cytotoxicity.

Physicochemical Properties

  • Solubility : Smaller esters (methyl, ethyl) exhibit higher aqueous solubility due to reduced hydrophobicity. Isobutyl’s bulkiness lowers solubility but improves lipid membrane penetration .
  • Lipophilicity (logP) : Isobutyl derivatives have higher logP values than methyl/ethyl analogs, favoring blood-brain barrier penetration and intracellular uptake .
  • Stability : The iodine atom’s electron-withdrawing effect increases hydrolysis resistance in ester groups, particularly in isobutyl derivatives .

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